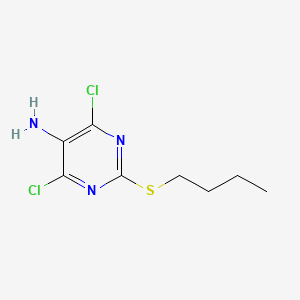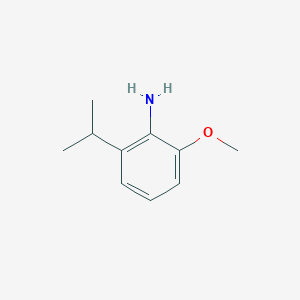
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12BrClO2 It is a derivative of propanoic acid, featuring both bromine and chlorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-bromo-6-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-methoxy-6-chlorophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The hydroxyl and ester groups also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromo-6-fluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(2-chloro-6-bromophenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-6-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12BrClO3 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3 |
InChI Key |
KAUMMKRHHPEIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



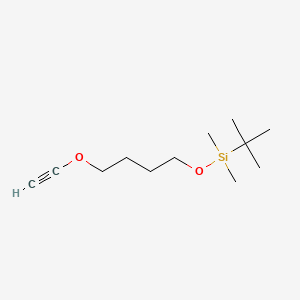
![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)

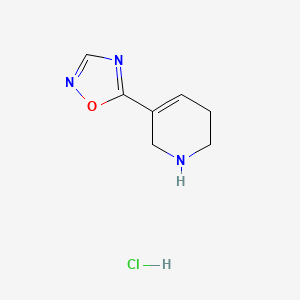
![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
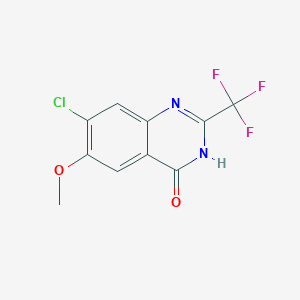
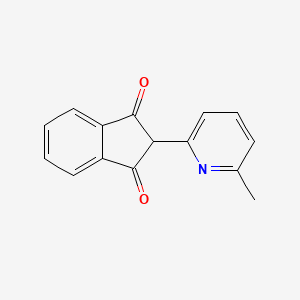
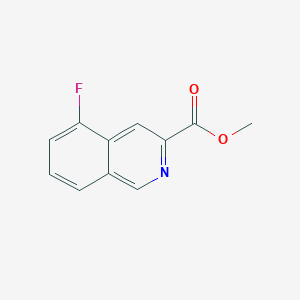
![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
